5-Chloro-1,2,3-trifluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

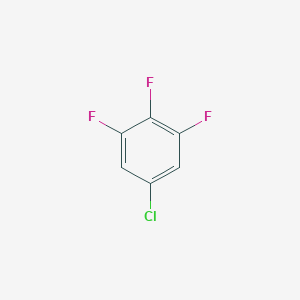

5-Chloro-1,2,3-trifluorobenzene: is an organic compound with the molecular formula C6H2ClF3 and a molecular weight of 166.53 g/mol It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom

準備方法

Synthetic Routes and Reaction Conditions: 5-Chloro-1,2,3-trifluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of a boron trifluoride etherate complex . This reaction forms a diazonium salt, which is then thermally decomposed to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions: 5-Chloro-1,2,3-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include such as amines or alkoxides.

Oxidation Reactions: Reagents like or can be used.

Reduction Reactions: Reducing agents such as or are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学的研究の応用

Chemistry: 5-Chloro-1,2,3-trifluorobenzene is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new materials and pharmaceuticals .

Biology and Medicine: In biological and medical research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis .

作用機序

The mechanism of action of 5-Chloro-1,2,3-trifluorobenzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of different products that can interact with biological molecules. The specific pathways and targets depend on the context in which the compound is used.

類似化合物との比較

- 1,2,4-Trifluorobenzene

- 1-Chloro-3,4-difluorobenzene

- 2,4-Difluoroaniline

Comparison: 5-Chloro-1,2,3-trifluorobenzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. For example, the presence of chlorine in the 5-position can influence the compound’s reactivity in substitution reactions compared to 1,2,4-trifluorobenzene .

生物活性

5-Chloro-1,2,3-trifluorobenzene (CTFB) is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and toxicological profiles.

CTFB is characterized by its chlorinated and trifluorinated benzene structure, which significantly influences its reactivity and biological interactions. The molecular formula is C6HClF3, and it exhibits unique physicochemical properties due to the presence of both chlorine and fluorine substituents.

Mechanisms of Biological Activity

1. Microtubule Stabilization:

Recent studies have indicated that CTFB may exhibit microtubule-stabilizing activity similar to other fluorinated compounds. For instance, compounds with similar structures have been shown to increase the levels of acetylated α-tubulin (AcTub), a marker for stable microtubules, without affecting total tubulin levels . This stabilization could potentially contribute to anti-cancer effects by disrupting normal cell division in rapidly proliferating cells.

2. Enzyme Inhibition:

CTFB has been explored as a potential inhibitor of certain enzymes involved in drug metabolism. For example, research on related compounds suggests that halogenated aromatics can selectively inhibit carboxylesterases (CEs), which are crucial for the activation of various prodrugs . This inhibition could enhance the therapeutic efficacy of drugs like CPT-11 by modulating their activation pathways.

Toxicological Profile

The toxicological profile of CTFB is essential for understanding its safety and potential applications:

- Acute Toxicity: Studies indicate that halogenated compounds can exhibit varying degrees of toxicity depending on their structure. While specific data on CTFB's acute toxicity is limited, related compounds often show significant cytotoxic effects at high concentrations.

- Chronic Exposure: Long-term exposure to fluorinated compounds has raised concerns about potential carcinogenic effects. However, comprehensive studies specifically addressing CTFB are lacking.

Case Study 1: Microtubule Stabilization

In a study evaluating the microtubule-stabilizing properties of various fluorinated compounds, CTFB was found to enhance AcTub levels significantly compared to controls. This effect was dose-dependent and demonstrated a potential mechanism for anti-cancer activity through disruption of normal cellular processes .

Case Study 2: Enzyme Inhibition

Research investigating the inhibition of human intestinal carboxylesterases by fluorinated analogues showed that CTFB could serve as a selective inhibitor. The study utilized quantitative structure-activity relationship (QSAR) models to predict inhibitory activity, indicating that modifications in the aromatic ring could enhance selectivity towards specific esterases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6HClF3 |

| Molecular Weight | 192.56 g/mol |

| Boiling Point | 87 °C |

| Melting Point | -10 °C |

| Solubility | Soluble in organic solvents |

| Biological Activity | Observations |

|---|---|

| Microtubule Stabilization | Increased AcTub levels |

| Enzyme Inhibition | Selective inhibition of CEs |

| Acute Toxicity | Limited data available |

特性

IUPAC Name |

5-chloro-1,2,3-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKBAKZKAYPSFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。